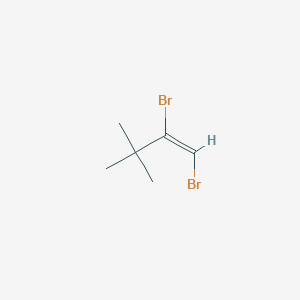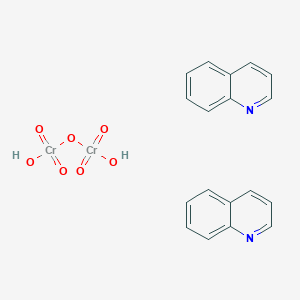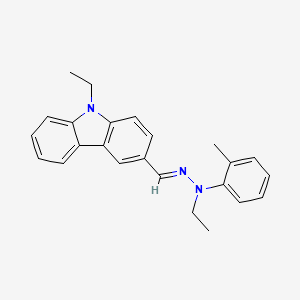![molecular formula C24H23N3 B8004430 N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine](/img/structure/B8004430.png)
N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, features a unique structure that combines a carbazole moiety with an indole derivative, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through the cyclization of 2-aminobiphenyl derivatives under acidic conditions.
Ethylation: The carbazole core is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Condensation Reaction: Finally, the carbazole and indole derivatives are condensed using a suitable aldehyde under basic conditions to form the desired methanimine compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the carbazole and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials.
Biology
In biological research, this compound could be explored for its potential as a fluorescent probe due to the inherent fluorescence properties of carbazole derivatives.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their potential pharmacological activities, such as anticancer or antimicrobial properties.
Industry
In the industry, this compound could be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine would depend on its specific application. For instance, if used as a fluorescent probe, its mechanism would involve the absorption of light and subsequent emission of fluorescence. In medicinal applications, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: A parent compound of many derivatives used in organic electronics and pharmaceuticals.
Indole: Another parent compound with significant biological and chemical importance.
1-(9-ethylcarbazol-3-yl)methanimine: A simpler derivative that lacks the indole moiety.
Uniqueness
N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine is unique due to its combination of carbazole and indole moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
(E)-1-(9-ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-3-26-23-11-7-5-9-20(23)21-15-18(12-13-24(21)26)16-25-27-17(2)14-19-8-4-6-10-22(19)27/h4-13,15-17H,3,14H2,1-2H3/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPXERWDHZWUPC-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(CC4=CC=CC=C43)C)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(CC4=CC=CC=C43)C)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[5.2.1.0]decan-8-one](/img/structure/B8004380.png)






![9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one](/img/structure/B8004426.png)
![(1S,5S)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B8004437.png)

